Cas no 74051-11-9 (Benzeneethanamine,N,N-diethyl-a-methyl-3-(trifluoromethyl)-)

Benzeneethanamine,N,N-diethyl-a-methyl-3-(trifluoromethyl)- structure
74051-11-9 structure
Product Name:Benzeneethanamine,N,N-diethyl-a-methyl-3-(trifluoromethyl)-
N.o CAS:74051-11-9
MF:C14H20F3N
MW:259.310514450073
MDL:MFCD01708286
CID:569366
PubChem ID:3057522
Update Time:2025-09-23

Benzeneethanamine,N,N-diethyl-a-methyl-3-(trifluoromethyl)- Propriedades químicas e físicas

Nomes e Identificadores

    • Benzeneethanamine,N,N-diethyl-a-methyl-3-(trifluoromethyl)-
    • N,N-Diethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine
    • N,N-diethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
    • N,N-Diethyl-alpha-methyl-m-trifluoromethylphenethylamine
    • AC1MHTMK
    • LS-103275
    • N,N-Diethyl-α-methyl-m-trifluoromethylphenethylamine
    • Phenethylamine, N,N-diethyl-α-methyl-m-trifluoromethyl-
    • SureCN2738920
    • AKOS026674219
    • SCHEMBL2738920
    • 74051-11-9
    • AS-76898
    • N,N-Ddiethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine
    • Y10789
    • Phenethylamine, N,N-diethyl-alpha-methyl-m-trifluoromethyl-
    • DTXSID70995474
    • DIETHYL({1-[3-(TRIFLUOROMETHYL)PHENYL]PROPAN-2-YL})AMINE
    • MDL: MFCD01708286
    • Inchi: 1S/C14H20F3N/c1-4-18(5-2)11(3)9-12-7-6-8-13(10-12)14(15,16)17/h6-8,10-11H,4-5,9H2,1-3H3
    • Chave InChI: HXSLLQIYINIVQP-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)CC(C)N(CC)CC)(F)F

Propriedades Computadas

  • Massa Exacta: 259.15500
  • Massa monoisotópica: 259.155
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 236
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 4.3
  • Superfície polar topológica: 3.2Ų

Propriedades Experimentais

  • Densidade: 1.054
  • Ponto de ebulição: 269.1°C at 760 mmHg
  • Ponto de Flash: 116.5°C
  • Índice de Refracção: 1.462
  • PSA: 3.24000
  • LogP: 3.97820

Benzeneethanamine,N,N-diethyl-a-methyl-3-(trifluoromethyl)- Preçomais >>

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